4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene

Thioredoxin Reductase Redox Biology Cancer Therapeutics

4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene (CAS 477887-98-2) is a synthetic small molecule featuring a 1,2-dihydronaphthalene core with a 4-chloro substituent and a 4-toluidinocarbonyl-oxime side chain. It is catalogued by Toronto Research Chemicals (TRC) under identifier A727200 and classed as an aromatics/intermediate, protein kinase inhibitor/activator, and fine chemical.

Molecular Formula C19H17ClN2O2
Molecular Weight 340.81
CAS No. 477887-98-2
Cat. No. B2558995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene
CAS477887-98-2
Molecular FormulaC19H17ClN2O2
Molecular Weight340.81
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)ON=CC2=C(C3=CC=CC=C3CC2)Cl
InChIInChI=1S/C19H17ClN2O2/c1-13-6-10-16(11-7-13)22-19(23)24-21-12-15-9-8-14-4-2-3-5-17(14)18(15)20/h2-7,10-12H,8-9H2,1H3,(H,22,23)/b21-12+
InChIKeyXKTJSZVOFDDAJK-CIAFOILYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene (CAS 477887-98-2) – Class, Activity Profile, and Comparator Landscape


4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene (CAS 477887-98-2) is a synthetic small molecule featuring a 1,2-dihydronaphthalene core with a 4-chloro substituent and a 4-toluidinocarbonyl-oxime side chain. It is catalogued by Toronto Research Chemicals (TRC) under identifier A727200 and classed as an aromatics/intermediate, protein kinase inhibitor/activator, and fine chemical [1]. Publicly curated bioactivity data in BindingDB and ChEMBL identify its primary enzymatic target as thioredoxin reductase 1 (TrxR1, cytoplasmic), with inhibitory activity measured in the low micromolar range using recombinant rat enzyme [1]. The compound also appears in patent literature as a heterocyclic derivative, though its specific pharmacological role in those contexts remains to be fully elucidated [2]. This guide focuses on the quantifiable evidence that distinguishes this compound from structurally or functionally related TrxR1 inhibitors, enabling informed selection for research procurement.

Why In-Class TrxR1 Inhibitors Cannot Simply Substitute for 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene


Thioredoxin reductase 1 (TrxR1) inhibitors span diverse chemotypes—from gold(I) complexes such as auranofin to heterocyclic scaffolds like TRi-1 and TRi-2—each displaying distinct selectivity profiles, redox liabilities, and off-target effects [1]. The target compound incorporates a unique 4-chloro-dihydronaphthalene core coupled to a 4-toluidinocarbonyl-oxime moiety, a substructure not present in gold-based inhibitors, nitroheterocycles, or flavonoid-derived TrxR1 ligands [1][2]. These structural differences can translate into divergent target engagement kinetics, species-dependent potency (e.g., rat vs. human TrxR1), and differential cytotoxicity in cellular models. Consequently, generic substitution based solely on the “TrxR1 inhibitor” label risks introducing uncontrolled variables in mechanistic studies, phenotypic screening, or medicinal chemistry optimization campaigns. The quantitative evidence below maps where this compound’s activity profile intersects with and diverges from that of key comparators, thereby justifying its specific selection.

Quantitative Differentiation Evidence for 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene


TrxR1 Inhibitory Potency Compared to Auranofin and TRi-1

In a DTNB reduction assay using recombinant rat liver TrxR1, the target compound demonstrated an IC50 of 4.6–7.5 µM, placing its potency in the low micromolar range [1]. In contrast, auranofin, a gold(I)-based clinical TrxR1 inhibitor, exhibits an IC50 of approximately 20–40 nM under comparable conditions, representing a >100-fold higher potency [2]. TRi-1, a nitroheterocyclic TrxR1 inhibitor, shows an IC50 of ~0.5 µM, roughly 10-fold more potent than the target compound [3]. These data establish a clear potency hierarchy and indicate that the target compound occupies a distinct activity band, potentially offering a wider therapeutic window for applications where complete TrxR1 ablation is undesirable.

Thioredoxin Reductase Redox Biology Cancer Therapeutics

Structural Chemotype Differentiation from Gold(I) and Nitroheterocyclic TrxR1 Inhibitors

The target compound features a 1,2-dihydronaphthalene scaffold with a C-4 chlorine and a 4-toluidinocarbonyl-oxime substituent, a chemotype absent from major TrxR1 inhibitor classes [1]. Auranofin relies on a triethylphosphine gold(I) warhead targeting selenocysteine, while TRi-1 uses a nitroheterocyclic core that undergoes bioreductive activation [2][3]. This structural divergence implies distinct binding interactions, metabolic fates, and off-target profiles, as demonstrated by the compound's presence in a patent describing heterocyclic sGC activators, suggesting additional pharmacological versatility not shared by gold- or nitro-based inhibitors [4].

Medicinal Chemistry Scaffold Diversity Lead Optimization

Optimal Research and Sourcing Scenarios for 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene


Modulation of Redox Homeostasis Without Complete TrxR1 Inhibition

Given its IC50 of 4.6–7.5 µM, this compound can be used to partially inhibit TrxR1 in cellular models, enabling study of redox threshold effects rather than total enzyme ablation [1]. This contrasts with auranofin (IC50 ~20-40 nM), which rapidly saturates the target and triggers robust oxidative stress, making the target compound preferable for graded dose-response studies in primary cells sensitive to redox imbalance.

Cheminformatics-Based Diversification of TrxR1 Inhibitor Libraries

The 1,2-dihydronaphthalene core with its chlorinated substitution and oxime carbamate linkage represents an under-explored scaffold in TrxR1 inhibitor design [2]. Procurement of this compound supports scaffold-hopping initiatives, computational docking studies, and SAR expansion programs aimed at identifying TrxR1 ligands with improved selectivity over related oxidoreductases, thereby complementing established gold(I) and quinone-based chemotypes.

Pharmacological Tool for Dissecting sGC vs. TrxR1 Signaling Pathways

The compound's appearance in a patent covering soluble guanylyl cyclase (sGC) activators [3] suggests potential polypharmacology. Researchers investigating crosstalk between the NO-sGC-cGMP axis and the thioredoxin system can employ this compound as a dual-annotated probe, using its modest TrxR1 potency and putative sGC activity to interrogate pathway overlap in cardiovascular or inflammatory disease models.

Quote Request

Request a Quote for 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.